

Synergistic Effects of BI 836858 with Other Chemotherapy Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of BI 836858, an Fc-engineered anti-CD33 monoclonal antibody, with other chemotherapy drugs, primarily focusing on its application in Acute Myeloid Leukemia (AML). The information presented is based on available preclinical and clinical data to inform further research and drug development.

Executive Summary

BI 836858 is a fully humanized IgG1 unconjugated antibody targeting the CD33 antigen present on myeloid cells. Its mechanism of action relies on antibody-dependent cellular cytotoxicity (ADCC), where it flags CD33-positive cancer cells for destruction by Natural Killer (NK) cells. Preclinical and clinical studies have explored the potential of BI 836858 in combination with other chemotherapy agents to enhance its anti-leukemic activity. The most studied combination is with the hypomethylating agent decitabine, which has shown promising synergistic effects. Another investigated combination is with azacitidine. This guide will delve into the experimental data, underlying mechanisms, and clinical findings of these combination therapies.

Comparison of BI 836858 Combination Therapies

The following tables summarize the quantitative data from preclinical and clinical studies on the combination of BI 836858 with decitabine and azacitidine.



Preclinical Synergistic Effects of BI 836858 and

Decitabine

Parameter	BI 836858 Alone	Decitabine + BI 836858	Fold Increase in ADCC	Cell Lines/Prima ry Cells	Reference
ADCC Activity	Baseline	Significantly Higher ADCC	Not explicitly quantified in all reports, but consistently observed	Primary AML blasts	[1]
NKG2D Ligand Expression	Baseline	Increased Expression	Not quantified	Primary AML blasts from patients post- decitabine treatment	[1]
NK Cell Degranulatio n	Significant Induction	Maintained	Not applicable	Primary AML blasts	[2]

Clinical Trial Results of BI 836858 Combination Therapies



Clinical Trial ID	Combinatio n Regimen	Disease	Phase	Key Efficacy Results	Reference
NCT0263272 1	BI 836858 + Decitabine	Acute Myeloid Leukemia (AML)	1/11	Overall Response Rate (ORR) in one cohort: 46.7%. Complete Remission/C omplete Remission with incomplete blood count recovery (CR/CRi) was also observed.	[2]
NCT0301399 8 (Beat AML Master Protocol)	BI 836858 + Azacitidine	Newly Diagnosed AML (patients ≥60 years)	lb/II	CR/CRi: 18% (5 out of 28 evaluable patients). Morphologic Leukemia- Free State: 14% (4 out of 28 evaluable patients).	[3]

Mechanism of Synergistic Action

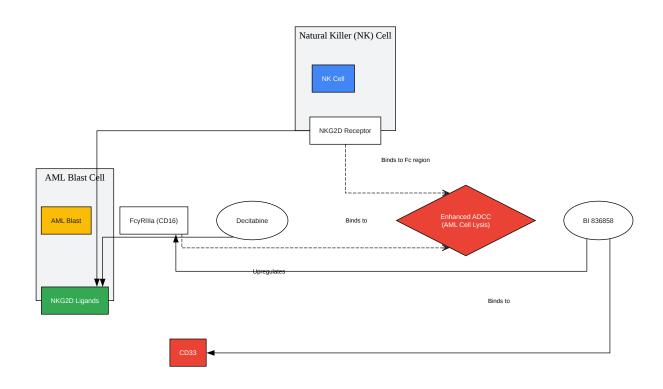
The primary mechanism of synergy between BI 836858 and decitabine involves the enhancement of NK cell-mediated ADCC.

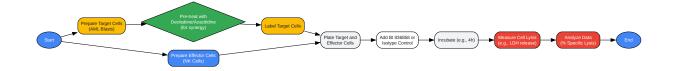


- BI 836858 Action: The Fc portion of BI 836858 is engineered to have a higher affinity for the FcyRIIIa (CD16) receptor on NK cells. When BI 836858 binds to CD33 on AML cells, its Fc region is presented to NK cells, triggering ADCC.
- Decitabine's Contribution: Decitabine, a hypomethylating agent, has been shown to upregulate the expression of Natural Killer Group 2D (NKG2D) ligands on the surface of AML blasts.[1] These ligands are recognized by the activating receptor NKG2D on NK cells.
- Synergy: The simultaneous engagement of FcyRIIIa by the BI 836858-CD33 complex and the NKG2D receptor by its ligands on the AML cell leads to a more potent activation of NK cells, resulting in enhanced tumor cell lysis.

Signaling Pathway Diagram









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- 2. An open-label, phase I/II trial to determine the maximum tolerated dose and investigate safety, pharmacokinetics and efficacy of BI 836858, an unconjugated anti-CD33 monoclonal antibody, in combination with decitabine in patients with acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
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- To cite this document: BenchChem. [Synergistic Effects of BI 836858 with Other Chemotherapy Drugs: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606067#synergistic-effects-of-b-i09-with-other-chemotherapy-drugs]

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